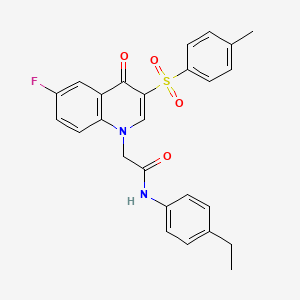
N-(4-ethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as EF24 and belongs to the class of chalcones, which are naturally occurring compounds found in various plants.
作用機序
The mechanism of action of EF24 is not fully understood, but it is believed to act through multiple pathways. EF24 has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. EF24 also inhibits the activity of STAT3, which is a transcription factor that regulates the expression of genes involved in cell proliferation and survival. In addition, EF24 has been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
EF24 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and NADPH oxidase. EF24 has also been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. In addition, EF24 has been shown to have antioxidant properties, which can protect against oxidative stress and DNA damage.
実験室実験の利点と制限
One of the advantages of EF24 is that it is a relatively stable compound that can be easily synthesized and purified. EF24 also has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of EF24 is that it has poor solubility in water, which can limit its bioavailability in vivo. In addition, EF24 has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on EF24. One area of research is to investigate the potential therapeutic applications of EF24 in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is to develop new formulations of EF24 that can improve its solubility and bioavailability in vivo. In addition, future research can focus on elucidating the mechanism of action of EF24 and identifying new targets for its therapeutic applications. Overall, EF24 has the potential to be a valuable tool in scientific research and a promising candidate for the development of new therapeutics.
合成法
EF24 can be synthesized using a multi-step process that involves the reaction of 4-ethylphenylboronic acid with 6-fluoro-4-hydroxyquinolone, followed by the addition of tosyl chloride and acetic anhydride. The final product is obtained after purification through column chromatography.
科学的研究の応用
EF24 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. EF24 has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. In addition, EF24 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-3-18-6-9-20(10-7-18)28-25(30)16-29-15-24(26(31)22-14-19(27)8-13-23(22)29)34(32,33)21-11-4-17(2)5-12-21/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKQQTSHQLDCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2911246.png)
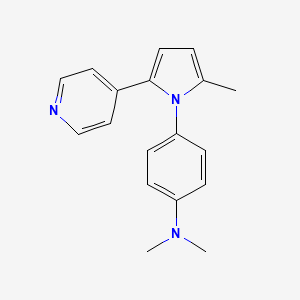
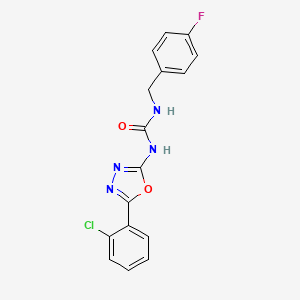

![N-(2,5-dimethylphenyl)-4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2911252.png)
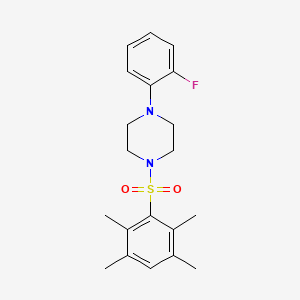
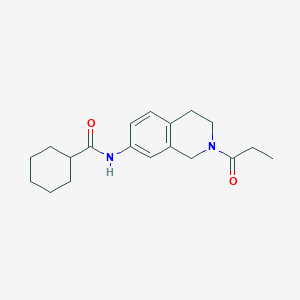
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2911257.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2911261.png)

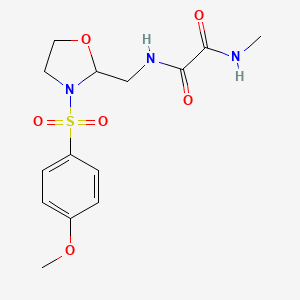
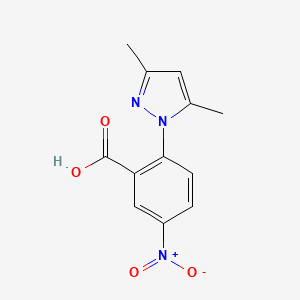
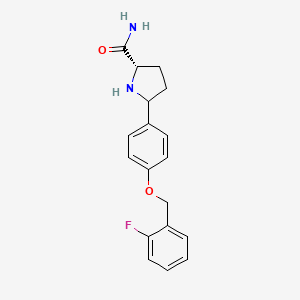
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2911269.png)